N-Pivaloylglycine

Toxicology Drug Metabolism Veterinary Pharmacology

Procure N-Pivaloylglycine (CAS 23891-96-5) as your analytically certified reference standard for species-specific pivalate metabolism and MS/MS newborn screening validation. The sterically hindered pivaloyl group imparts a unique fragmentation signature — critically, the absence of an m/z 132 product ion — enabling unambiguous chromatographic discrimination from the pathological marker N-Isovalerylglycine. This compound is an irreplaceable calibrator for preventing false-positive isovaleric acidemia diagnoses caused by pivalate-generating antibiotics. Furthermore, its esters serve as specialized mechanistic probes for carboxypeptidase A, inducing substrate activation and inhibition phenomena not observed with linear hippurate substrates. Rely on this highly characterized standard to ensure cross-species model validity and enzymatic kinetic accuracy.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 23891-96-5
Cat. No. B010963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pivaloylglycine
CAS23891-96-5
Synonyms2-Pivalamidoacetic acid;  23891-96-5;  [(2,2-dimethylpropanoyl)amino]acetic acid;  2-(2,2-dimethylpropanamido)acetic acid;  Pivaloylglycine;  2-(2,2-dimethylpropanoylamino)acetic Acid
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC(=O)O
InChIInChI=1S/C7H13NO3/c1-7(2,3)6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)
InChIKeyRTRUEBYROMJFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Pivaloylglycine (CAS 23891-96-5) Procurement Guide: Product Specifications and Comparative Evidence for Research Selection


N-Pivaloylglycine (CAS 23891-96-5), also known as 2-Pivalamidoacetic acid or trimethylacetylglycine, is an acylglycine derivative formed by the conjugation of pivalic acid (2,2-dimethylpropanoic acid) with the amino acid glycine [1]. As an N-acyl amino acid with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol, it possesses a distinctive tertiary butyl (t-butyl) acyl group that confers unique steric and physicochemical properties [2]. This compound is not a primary metabolite of normal mammalian fatty acid oxidation; rather, it is generated endogenously as a detoxification product of the xenobiotic pivalic acid, often derived from pivalate-generating prodrug antibiotics [3]. Its primary research utility lies in its role as a species-specific biomarker, a critical analytical reference standard for mass spectrometry, and a mechanistic probe in enzyme kinetics.

Why N-Pivaloylglycine (23891-96-5) Cannot Be Interchanged with Generic Acylglycines or Glycine Derivatives


Substituting N-Pivaloylglycine with other acylglycines, such as N-Isovalerylglycine or N-Isobutyrylglycine, or with a generic glycine derivative is scientifically invalid due to compound-specific physicochemical and biochemical behavior that directly impacts assay accuracy, enzymatic selectivity, and interspecies data interpretation. The bulky, branched pivaloyl group confers distinct steric constraints, leading to unique fragmentation patterns in mass spectrometry (MS) that are critical for analytical differentiation and preventing false-positive results in clinical metabolomics [1]. Furthermore, the pivaloyl moiety dictates a specific metabolic fate that is species-dependent, with N-Pivaloylglycine acting as a detoxification shunt in canines, a phenomenon not shared by its structural isomers or straight-chain acylglycines [2]. In enzyme kinetics, the pivaloyl group induces divergent catalytic phenomena, such as substrate inhibition and activation, which are not observed with less sterically hindered acyl substrates like hippurate [3]. Consequently, the use of an alternative compound would yield non-equivalent analytical signals, misleading kinetic parameters, and incorrect conclusions regarding species-specific toxicological pathways, thereby compromising the integrity of research data.

Quantitative Differential Evidence for N-Pivaloylglycine (23891-96-5): Selection Criteria vs. Key Comparators


Species-Specific Excretion Profile in Canine vs. Rodent Models: A Key Differentiator for Toxicological Studies

N-Pivaloylglycine is selectively identified as a urinary metabolite of pivalic acid in dogs, a pathway that is notably absent in rats. This represents a critical species-specific detoxification route. In a controlled in vivo study, following oral administration of [pivaloyl-¹⁴C]S-1108, pivaloylglycine was unequivocally identified in dog urine by TLC and HPLC, whereas its formation was not reported in rats, which primarily excrete free pivalic acid and its carnitine conjugate [1]. This metabolic divergence is a key factor in understanding the differential toxicity of pivalic acid, which causes skeletal muscle disorders in dogs but not in rats .

Toxicology Drug Metabolism Veterinary Pharmacology Species-Specific Biomarkers

Differentiation from Isovalerylglycine in Tandem Mass Spectrometry (MS/MS): Eliminating False Positives in Newborn Screening

N-Pivaloylglycine butylester can be analytically distinguished from its isomer, N-Isovalerylglycine butylester, in electrospray ionization tandem mass spectrometry (ESI-MS/MS) due to a critical difference in its fragmentation pathway. A key product ion at m/z 132 is generated predominantly from the quasi-molecular ions of isovalerylglycine butylester but is apparently not produced from those of pivaloylglycine butylester under multiple reaction monitoring (MRM) conditions [1]. This differential fragmentation is essential for accurate diagnosis, as the presence of pivaloylglycine, derived from pivalate-generating antibiotics, is a known cause of false-positive results in MS/MS screens for isovaleric acidemia, which rely on the detection of C5-acylcarnitines [2].

Clinical Metabolomics Analytical Chemistry Newborn Screening Mass Spectrometry

Divergent Kinetic Behavior in Carboxypeptidase A Hydrolysis: N-Pivaloylglycine Esters Exhibit Unique Substrate Activation and Inhibition

Unlike N-hippurylglycine esters, which consistently display standard Michaelis-Menten kinetics, esters of N-Pivaloylglycine exhibit a range of complex kinetic behaviors, including substrate activation and substrate inhibition, when hydrolyzed by bovine pancreatic carboxypeptidase A [1]. At pH 7.5 and 25°C, while all tested N-hippurylglycine esters (R=H, R1=H, C₂H₅, 4-ClC₆H₄, C₆H₅CH₂) followed simple Michaelis-Menten kinetics, the N-Pivaloylglycine esters diverged significantly. For example, esters with R=H, R1=4-ClC₆H₄ and R=R1=CH₃ exhibited substrate activation, whereas esters with R=H, R1=(CH₃)₂CHCH₂ and R1=C₆H₅CH₂ displayed substrate inhibition [2]. This divergence is attributed to the bulky, sterically hindered pivaloyl group affecting enzyme-substrate interactions.

Enzymology Biochemistry Kinetics Protease Substrates

Validated Research and Industrial Application Scenarios for N-Pivaloylglycine (23891-96-5)


Species-Specific Biomarker in Comparative and Veterinary Toxicology

Procure N-Pivaloylglycine for use as an analytical reference standard in studies examining the differential toxicity and metabolism of pivalic acid or pivalate-generating prodrugs (e.g., certain antibiotics) between canine and rodent models. The evidence that N-Pivaloylglycine is a unique urinary metabolite in dogs but not in rats [1] makes it essential for quantifying species-specific detoxification pathways and validating animal models for human risk assessment.

Critical Reference Material for Discriminatory Clinical MS/MS Assays

Employ high-purity N-Pivaloylglycine as a calibrator and quality control material in the development and validation of tandem mass spectrometry (MS/MS) assays for inborn errors of metabolism, specifically isovaleric acidemia. Its demonstrated ability to be distinguished from the pathological marker N-Isovalerylglycine via its unique fragmentation pattern (lack of m/z 132 product ion) [2] is crucial for eliminating false-positive results in newborn screening programs caused by pivalate-generating antibiotics.

Mechanistic Probe for Investigating Non-Ideal Enzyme Kinetics

Utilize N-Pivaloylglycine esters as specialized substrates for mechanistic studies on carboxypeptidase A. Unlike standard hippurate ester substrates, N-Pivaloylglycine esters have been shown to induce substrate activation and inhibition [3]. This property makes them valuable tools for enzymologists investigating allosteric regulation, active site conformational dynamics, and the kinetic consequences of steric hindrance in protease catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Pivaloylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.